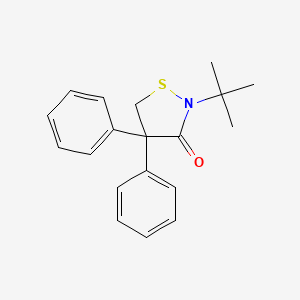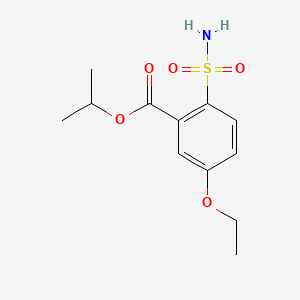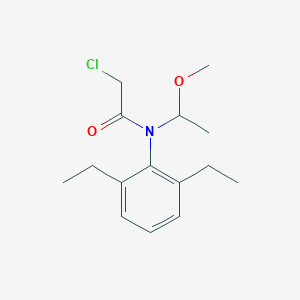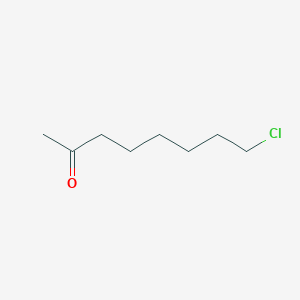
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate: is an organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a hydroxyethyl group attached to a sulfur atom and a methoxyphenyl group attached to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate typically involves the reaction of 2-hydroxyethyl thiol with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction proceeds at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group or the methoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
科学的研究の応用
Chemistry: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
作用機序
The mechanism of action of S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins or enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and efficacy.
類似化合物との比較
- S-(2-hydroxyethyl) N-(3-chloro-2-methylphenyl)thiocarbamate
- 2-ethoxyphenyl N-(4-methoxyphenyl)carbamate
- 5-aryl-1,3,4-oxadiazole-2-carbamothioate derivatives
Comparison: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate is unique due to the presence of both a hydroxyethyl group and a methoxyphenyl group This combination imparts distinct chemical and biological properties, making it different from other carbamothioates For example, the hydroxyethyl group enhances its solubility in aqueous environments, while the methoxyphenyl group contributes to its stability and reactivity
特性
CAS番号 |
73623-21-9 |
|---|---|
分子式 |
C10H13NO3S |
分子量 |
227.28 g/mol |
IUPAC名 |
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NO3S/c1-14-9-4-2-8(3-5-9)11-10(13)15-7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChIキー |
MGSMZGBVPAYIBI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)



![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)

![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)


